molecular formula C9H5F4N B2923996 2-Fluoro-4-methyl-3-(trifluoromethyl)benzonitrile CAS No. 1824048-48-7

2-Fluoro-4-methyl-3-(trifluoromethyl)benzonitrile

Cat. No. B2923996
CAS RN: 1824048-48-7
M. Wt: 203.14
InChI Key: DYBOBJDNRODHIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-methyl-3-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H3F4N . It is used as a pharmaceutical intermediate and for the synthesis of diphenylthioethers .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzonitrile can be represented by the linear formula CF3C6H3(F)CN . The molecular weight of this compound is 189.1097 .


Physical And Chemical Properties Analysis

2-Fluoro-4-methyl-3-(trifluoromethyl)benzonitrile is a liquid at room temperature . It has a refractive index of 1.446 (lit.) and a density of 1.358 g/mL at 25 °C (lit.) .

Scientific Research Applications

Fluorinated Building Blocks

“2-Fluoro-4-methyl-3-(trifluoromethyl)benzonitrile” is a type of fluorinated building block . Fluorinated compounds are often used in the development of pharmaceuticals and agrochemicals due to their unique properties, such as increased stability and altered metabolic pathways.

Chemical Synthesis

This compound may be used in chemical synthesis . In chemical synthesis, simple substances are combined to create more complex ones. This compound could potentially be used as a starting material or intermediate in the synthesis of other complex molecules.

Pharmaceutical Intermediate

It is used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients. Their role is crucial in the development of new drugs.

Synthesis of Diphenylthioethers

This compound is also used for the synthesis of diphenylthioethers . Diphenylthioethers are a class of organic compounds that have potential applications in various fields, including medicinal chemistry and materials science.

Safety and Hazards

This compound is toxic if inhaled, harmful if swallowed, and harmful in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also classified as a combustible liquid .

Mechanism of Action

Target of Action

This compound may be used in chemical synthesis , suggesting that it could interact with a variety of molecular targets depending on the specific reactions it is involved in.

Mode of Action

It is known to participate in chemical reactions as a building block , indicating that it likely interacts with its targets through covalent bonding during synthesis reactions.

Pharmacokinetics

It is known that the compound is a liquid at room temperature, with a density of 1358 g/mL . These properties could influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzonitrile. For instance, it is known that the compound is a combustible liquid , suggesting that it could be sensitive to heat and other ignition sources. Additionally, it is toxic if inhaled, harmful if swallowed, and can cause skin and eye irritation , indicating that its handling and use require appropriate safety measures.

properties

IUPAC Name

2-fluoro-4-methyl-3-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4N/c1-5-2-3-6(4-14)8(10)7(5)9(11,12)13/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBOBJDNRODHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C#N)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-methyl-3-(trifluoromethyl)benzonitrile

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